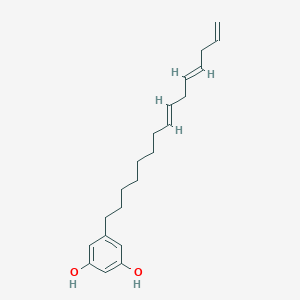![molecular formula C25H21ClN2O3S B227349 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B227349.png)
10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol, also known as DIBOA-Cys, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the dibenzodiazepine family, which has been shown to have a variety of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
作用机制
The mechanism of action of 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. In cancer research, 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to inhibit the expression of VEGF and HIF-1α, which are involved in angiogenesis. In neuroprotection research, 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. In inflammation research, 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to have a variety of biochemical and physiological effects in the body. In cancer research, 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and inhibit tumor growth. In neuroprotection research, 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to reduce oxidative stress and inflammation in the brain, and improve cognitive function. In inflammation research, 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to inhibit the production of pro-inflammatory cytokines, and reduce inflammation in the body.
实验室实验的优点和局限性
10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. It has also been shown to have a variety of biological activities, making it suitable for use in a variety of scientific research fields. However, there are also some limitations to its use in lab experiments. 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a relatively complex compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol. One area of research is the development of more efficient synthesis methods for 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol, which could improve its availability for scientific research. Another area of research is the exploration of its potential applications in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol, which could lead to the development of more targeted therapies for various diseases.
合成方法
The synthesis of 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves the reaction of 2-furylamine with 4-chlorobenzoyl chloride to form the intermediate compound 4-chloro-N-(2-furyl)benzamide. This intermediate is then reacted with thioacetic acid to form the final product, 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol. The synthesis of 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学研究应用
10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroprotection, and inflammation. In cancer research, 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to have antitumor effects by inducing apoptosis and inhibiting angiogenesis. In neuroprotection research, 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to protect against oxidative stress and reduce inflammation in the brain. In inflammation research, 10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
产品名称 |
10-{[(4-chlorophenyl)sulfanyl]acetyl}-11-(2-furyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol |
|---|---|
分子式 |
C25H21ClN2O3S |
分子量 |
465 g/mol |
IUPAC 名称 |
5-[2-(4-chlorophenyl)sulfanylacetyl]-6-(furan-2-yl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H21ClN2O3S/c26-16-10-12-17(13-11-16)32-15-23(30)28-20-7-2-1-5-18(20)27-19-6-3-8-21(29)24(19)25(28)22-9-4-14-31-22/h1-2,4-5,7,9-14,25,27H,3,6,8,15H2 |
InChI 键 |
VKZUGTJNCQXQCX-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CSC4=CC=C(C=C4)Cl)C5=CC=CO5)C(=O)C1 |
规范 SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CSC4=CC=C(C=C4)Cl)C5=CC=CO5)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(E)-2-(2-Thienyl)vinyl]furan](/img/structure/B227318.png)

![2,3-Pyrrolidinedione, 4-[(4-hydroxy-3-methoxyphenyl)methylene]-1-methyl-](/img/structure/B227344.png)


![N-cyclopropyl-2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B227365.png)
![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

amino]propanamide](/img/structure/B227403.png)

![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)

![2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B227421.png)